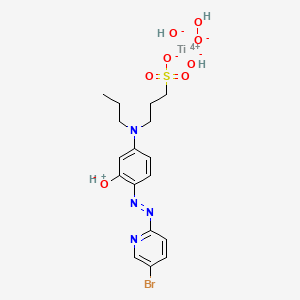
Ti-Paps
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ti-Paps, also known as this compound, is a useful research compound. Its molecular formula is C17H23BrN4O8STi and its molecular weight is 571.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Bone and Dental Implants
Ti-Paps are increasingly utilized in the development of bone and dental implants due to their excellent biocompatibility and mechanical strength. Titanium alloys, such as Ti-6Al-4V and commercially pure titanium, are extensively used in orthopedic implants, dental fixtures, and prosthetics due to their favorable properties, including corrosion resistance and low density .
1.2 Drug Delivery Systems
Recent advancements have highlighted the potential of this compound in targeted drug delivery systems. The incorporation of titanium dioxide nanoparticles into drug carriers has shown promise in enhancing the bioavailability of therapeutic agents while minimizing side effects . This application is particularly relevant in cancer therapy, where localized delivery can significantly improve treatment outcomes.
1.3 Antimicrobial Properties
This compound exhibit notable antimicrobial properties, making them suitable for applications in medical devices that require infection control. Surface modifications of titanium alloys with titanium phosphate coatings have been shown to enhance antibacterial activity against common pathogens . This property is crucial for implants and surgical instruments, where the risk of infection is a significant concern.
Environmental Applications
2.1 Water Treatment
The photocatalytic properties of this compound make them effective in water purification processes. Titanium dioxide, a primary component of this compound, can catalyze the degradation of organic pollutants under UV light exposure, thus serving as a promising material for wastewater treatment systems .
2.2 Soil Remediation
This compound can also be employed in soil remediation efforts. Their ability to adsorb heavy metals and other contaminants from soil has been demonstrated in various studies, indicating their potential use in environmental cleanup operations .
Nanotechnology Applications
3.1 Nanocomposites
In nanotechnology, this compound are utilized to develop nanocomposites that enhance the mechanical and thermal properties of materials. The incorporation of titanium phosphate into polymer matrices has shown improvements in strength and durability, making these composites suitable for various industrial applications .
3.2 Sensor Development
The unique electrical properties of this compound allow for their use in sensor technologies. They can be integrated into biosensors for detecting biomolecules or environmental pollutants, providing rapid and sensitive detection methods .
Case Studies
Propiedades
Número CAS |
95069-72-0 |
|---|---|
Fórmula molecular |
C17H23BrN4O8STi |
Peso molecular |
571.2 g/mol |
InChI |
InChI=1S/C17H21BrN4O4S.H2O2.2H2O.Ti/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;1-2;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);1-2H;2*1H2;/q;;;;+4/p-4 |
Clave InChI |
TUCHAXCJFVJUNL-UHFFFAOYSA-J |
SMILES |
[H+].CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[OH-].[OH-].O[O-].[Ti+4] |
SMILES canónico |
[H+].CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[OH-].[OH-].O[O-].[Ti+4] |
Sinónimos |
Ti-PAPS titanium 2-((5-bromopyridyl)azo)-5-(N-propyl-N-sulfopropylamino)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















